

# Benchmarking Cenicriviroc's performance against standard-of-care in HIV models

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## Cenicriviroc vs. Standard of Care in HIV: A Comparative Performance Analysis

A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of the dual CCR2/CCR5 antagonist Cenicriviroc in comparison to the standard-of-care antiretroviral agent, Efavirenz, in treatment-naive HIV-1 infected adults.

This guide provides a comprehensive analysis of Cenicriviroc's performance against a standard-of-care regimen in HIV-1 treatment. The data presented is primarily drawn from a significant 48-week, randomized, double-blind, double-dummy phase 2b clinical trial (NCT01338883), which evaluated the efficacy and safety of Cenicriviroc (CVC) compared to Efavirenz (EFV) in treatment-naive adults infected with CCR5-tropic HIV-1.[1][2][3]

## Performance Benchmark: Cenicriviroc vs. Efavirenz

The pivotal phase 2b study provides a direct comparison of Cenicriviroc with Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a component of standard-of-care antiretroviral therapy (ART).[4][5] Both drugs were administered in combination with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).[1][2]

## Efficacy Outcomes

The primary efficacy endpoint of the study was virologic success, defined as achieving an HIV-1 RNA level of less than 50 copies/mL.[1][2] The results at both 24 and 48 weeks are

summarized below.

Table 1: Virologic Success (HIV-1 RNA <50 copies/mL)[1][2][3][6][7]

Treatment Arm	Week 24	Week 48
Cenicriviroc 100 mg + FTC/TDF	76%	68%
Cenicriviroc 200 mg + FTC/TDF	73%	64%
Efavirenz 600 mg + FTC/TDF	71%	50%

At the 24-week primary endpoint, both Cenicriviroc arms demonstrated similar rates of virologic success compared to the Efavirenz arm.[1][2][8] By week 48, the Cenicriviroc arms maintained higher rates of virologic success.[1][2][6]

Further analysis based on baseline viral load is presented below.

Table 2: Virologic Success at Week 48 by Baseline Viral Load[1]

Treatment Arm	Baseline HIV-1 RNA <100,000 copies/mL	Baseline HIV-1 RNA ≥100,000 copies/mL
Cenicriviroc 100 mg + FTC/TDF	69%	60%
Cenicriviroc 200 mg + FTC/TDF	69%	50%
Efavirenz 600 mg + FTC/TDF	50%	50%

## Immunologic and Inflammatory Markers

Beyond virologic suppression, the study also investigated the impact on CD4+ T-cell counts and markers of inflammation.

Table 3: Immunologic and Biomarker Changes[1]

Parameter	Cenicriviroc 100 mg	Cenicriviroc 200 mg	Efavirenz 600 mg
Mean CD4+ Cell Count Increase at Week 48 (cells/ $\mu$ l)	205	211	147
Change in Soluble CD14 (sCD14) Levels	Decreased	Decreased	Increased
Change in Total Cholesterol	Decreased	Decreased	Increased
Change in LDL Cholesterol	Decreased	Decreased	Increased

Cenicriviroc treatment was associated with a decrease in the inflammatory biomarker sCD14, which has been linked to mortality in HIV-infected individuals.[\[6\]](#) This contrasts with an increase observed in the Efavirenz arm.[\[1\]\[6\]](#)

## Safety and Tolerability

Cenicriviroc demonstrated a favorable safety profile compared to Efavirenz.

Table 4: Adverse Events[\[1\]\[7\]](#)

Adverse Event Category	Cenicriviroc (100mg & 200mg)	Efavirenz 600 mg
Any Adverse Event	88% (100mg), 84% (200mg)	96%
Grade $\geq 2$ Treatment-Related Adverse Events	Less Frequent	More Frequent
Discontinuations due to Adverse Events	1%	14%
Most Frequent Treatment-Related AEs ( $\geq 5\%$ )	Nausea (12%), Headache (10%), Diarrhea (7%), Abnormal Dreams (7%)	Consistent with known profile

Treatment-related adverse events of at least grade 2 were less frequent in participants receiving Cenicriviroc.<sup>[1]</sup> Discontinuations due to adverse events were notably lower in the Cenicriviroc arms compared to the Efavirenz arm.<sup>[7]</sup> The most common side effects in the Efavirenz group were neuropsychiatric in nature.<sup>[9]</sup>

## Experimental Protocols

The data presented is based on the methodology of the NCT01338883 clinical trial.

## Study Design

This was a 48-week, randomized, double-blind, double-dummy, phase 2b study conducted at 43 institutions in the USA and Puerto Rico.<sup>[1][2]</sup> A total of 143 treatment-naive HIV-1 infected adults with CCR5-tropic virus were randomized in a 2:2:1 ratio to receive Cenicriviroc 100 mg, Cenicriviroc 200 mg, or Efavirenz 600 mg, each in combination with FTC/TDF.<sup>[1][2]</sup>

## Key Methodologies

- Virologic Assessment: HIV-1 RNA levels in the blood were measured at baseline and at regular intervals throughout the study. The primary efficacy endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 24.<sup>[1][2]</sup>
- Immunologic Assessment: CD4+ T-cell counts were monitored to assess immune reconstitution.
- Safety and Tolerability: Adverse events were monitored and graded according to the National Institute of Allergy and Infectious Diseases Division of AIDS toxicity grading scale. Laboratory parameters, including lipid profiles, were also assessed.<sup>[1]</sup>
- Biomarker Analysis: Levels of inflammatory markers such as soluble CD14 (sCD14) and C-C chemokine ligand type 2 (CCL2) were measured to evaluate the anti-inflammatory effects of Cenicriviroc.<sup>[1]</sup>

## Mechanism of Action and Signaling Pathways

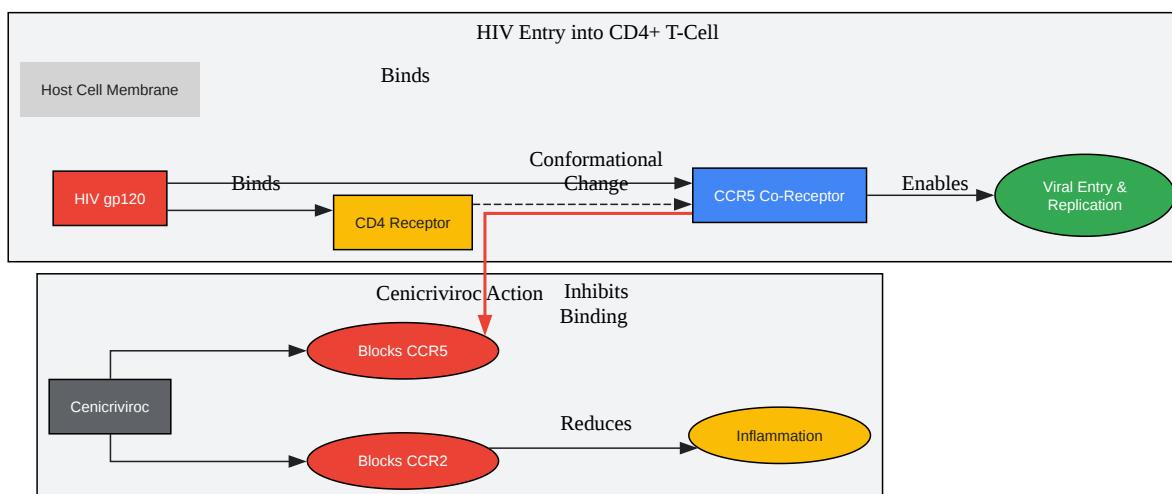
Cenicriviroc's unique dual antagonism of CCR5 and CCR2 offers a distinct mechanism of action compared to the standard-of-care NNRTIs like Efavirenz.

## Cenicriviroc: Dual CCR5/CCR2 Antagonism

Cenicriviroc is an entry inhibitor that blocks the CCR5 co-receptor on the surface of CD4+ T-cells, which is the primary co-receptor used by R5-tropic HIV-1 to enter and infect these cells.

[10] By blocking CCR5, Cenicriviroc prevents the virus from fusing with the host cell membrane.[10]

Additionally, Cenicriviroc is a potent antagonist of the CCR2 receptor.[1] The CCR2/CCL2 signaling pathway is implicated in inflammatory processes, and its blockade may contribute to the observed anti-inflammatory effects of Cenicriviroc.[10] This dual mechanism is believed to not only inhibit viral replication but also modulate the chronic inflammation associated with HIV infection.[8]

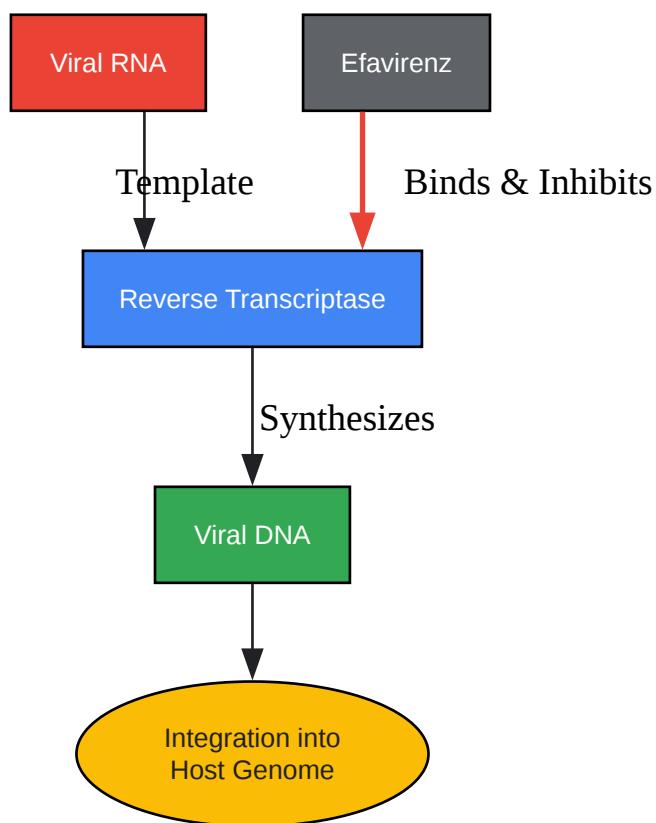


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Caption: Cenicriviroc's dual mechanism of action.

## Efavirenz: Non-Nucleoside Reverse Transcriptase Inhibition

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).<sup>[5][11]</sup> It works by directly binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.<sup>[5][12]</sup> This binding induces a conformational change in the enzyme, which in turn inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.<sup>[11][12]</sup>

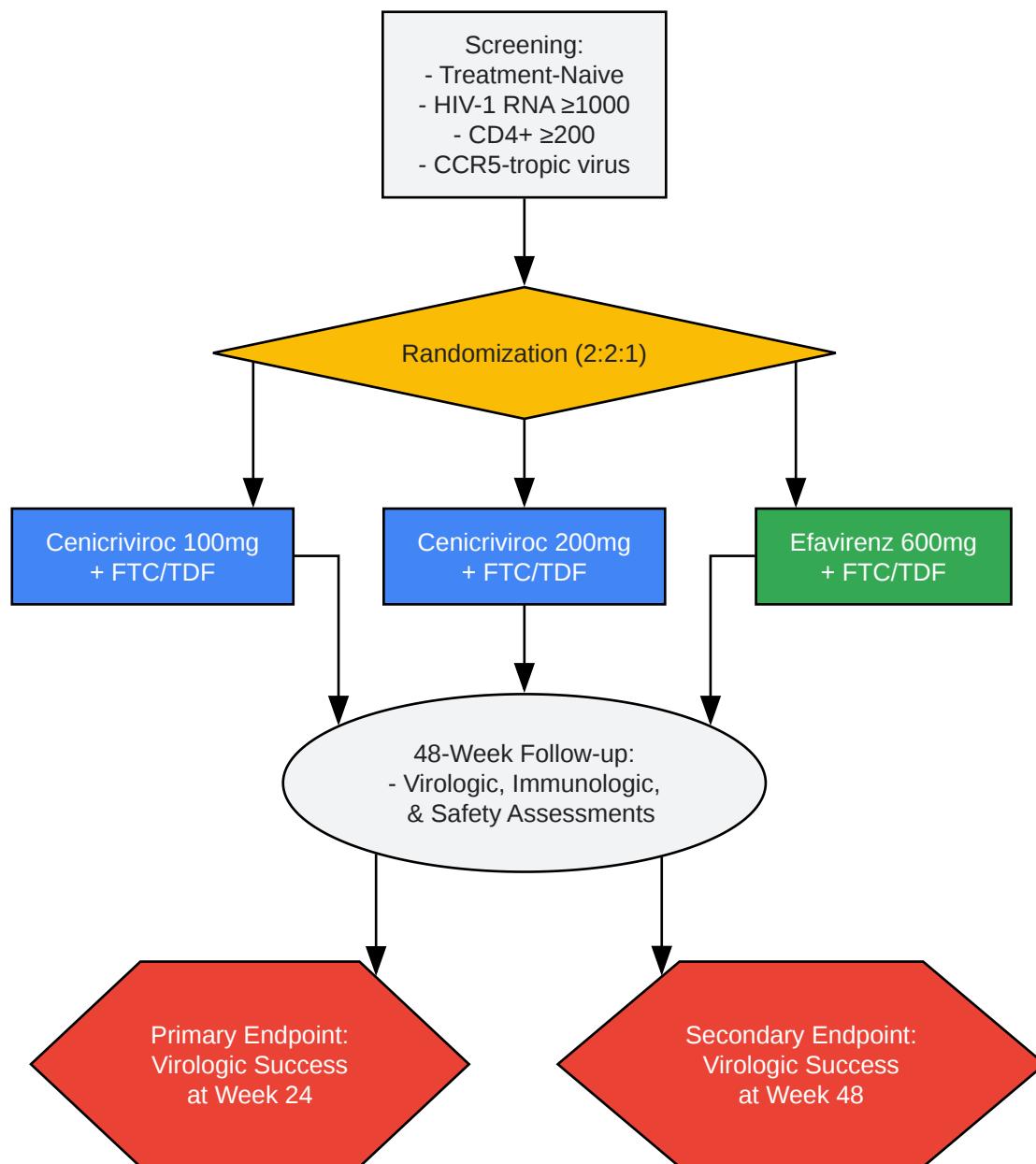


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Caption: Efavirenz's mechanism of action.

## Experimental Workflow: Phase 2b Trial

The workflow of the NCT01338883 clinical trial is outlined below.



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Caption: Phase 2b clinical trial workflow.

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